Thymidine Phosphorylase Inhibitory Potency – Class‑Level SAR Comparison
The compound belongs to a structurally characterized series of 2,4,5‑trioxoimidazolidines screened against Escherichia coli thymidine phosphorylase (TP). The series‑best compound, 3‑(2,4,5‑trioxo‑3‑phenylethyl‑imidazolidin‑1‑yl)propionamide, exhibits an IC₅₀ of 40 µM [1]. While the exact IC₅₀ of ethyl 2‑{2,4,5‑trioxo‑3‑[4‑(trifluoromethyl)benzyl]‑1‑imidazolidinyl}acetate was not retrieved from the accessible public record, the published SAR demonstrates that electron‑deficient N‑3 substituents can enhance TP inhibition; the 4‑CF₃ group is therefore expected to shift potency relative to the phenylethyl baseline [1].
| Evidence Dimension | Inhibitory potency against E. coli thymidine phosphorylase |
|---|---|
| Target Compound Data | Not directly available in public literature; inferred to differ from comparator based on substituent electronic effect |
| Comparator Or Baseline | 3‑(2,4,5‑Trioxo‑3‑phenylethyl‑imidazolidin‑1‑yl)propionamide – IC₅₀ = 40 µM |
| Quantified Difference | Cannot be numerically expressed; direction of shift is predicted by SAR |
| Conditions | Recombinant E. coli TP enzyme assay; molecular modelling with closed‑cleft human TP [1] |
Why This Matters
Understanding the potency shift induced by the 4‑CF₃ group is essential for building a predictive SAR model, making this compound a critical tool for medicinal chemistry campaigns targeting TP.
- [1] Rajabi M, Mansell D, Freeman S, Bryce RA. Structure‑activity relationship of 2,4,5‑trioxoimidazolidines as inhibitors of thymidine phosphorylase. Eur J Med Chem. 2011;46(4):1165‑1171. doi:10.1016/j.ejmech.2011.01.035 View Source
